

1-tert-Butyl-4-chlorobenzene structure and bonding

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-tert-Butyl-4-chlorobenzene*

Cat. No.: *B1583815*

[Get Quote](#)

An In-depth Technical Guide to the Structure and Bonding of **1-tert-Butyl-4-chlorobenzene**

Authored by: Gemini, Senior Application Scientist Abstract

1-tert-Butyl-4-chlorobenzene is a disubstituted aromatic compound of significant interest in organic synthesis and medicinal chemistry. This guide provides a comprehensive analysis of its molecular structure, the nuances of its chemical bonding, and the interplay of its functional groups which dictate its reactivity and utility. We will explore its synthesis via electrophilic aromatic substitution, delve into its spectroscopic signature, and discuss its applications as a versatile chemical intermediate. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this foundational chemical building block.

Molecular Architecture and Conformational Analysis

1-tert-Butyl-4-chlorobenzene, with the chemical formula $C_{10}H_{13}Cl$ and a molecular weight of 168.66 g/mol, is structurally defined by a benzene ring functionalized with a tert-butyl group and a chlorine atom at opposite (para) positions.^{[1][2]} This specific 1,4-substitution pattern is crucial to its physical properties and chemical behavior.

The core of the molecule is the planar benzene ring, composed of six sp^2 -hybridized carbon atoms, which creates a delocalized π -electron system. Attached to this ring are two

substituents with contrasting electronic and steric profiles:

- The tert-Butyl Group ($\text{C}(\text{CH}_3)_3$): This bulky alkyl group consists of a central sp^3 -hybridized quaternary carbon bonded to three methyl groups. It exerts a significant steric influence and acts as a weak electron-donating group through an inductive effect, enriching the electron density of the aromatic ring.[3]
- The Chlorine Atom (Cl): As a halogen, chlorine is more electronegative than carbon and thus withdraws electron density from the ring via the inductive effect, deactivating it towards electrophilic attack. However, through resonance, its lone pairs can donate electron density, which directs incoming electrophiles to the ortho and para positions.

The para-arrangement of these two groups is the most thermodynamically stable configuration, primarily because it minimizes the steric repulsion that would occur if the bulky tert-butyl group were in an ortho position adjacent to the chlorine atom.[3]

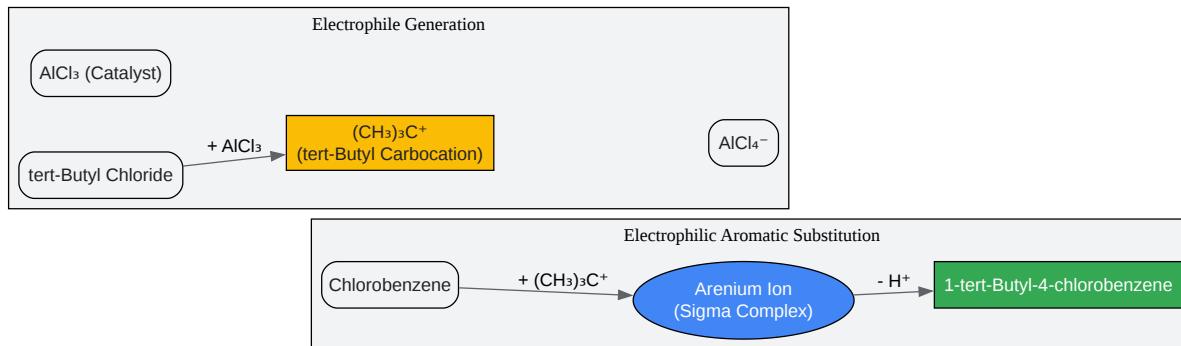
Caption: Molecular structure of **1-tert-Butyl-4-chlorobenzene**.

Analysis of Chemical Bonding

The chemical reactivity and stability of **1-tert-Butyl-4-chlorobenzene** are direct consequences of its bonding characteristics.

- The Aryl C-Cl Bond: Unlike in alkyl halides, the carbon-chlorine bond in this molecule exhibits enhanced strength and reduced reactivity towards nucleophilic substitution. This is attributable to two primary factors: the sp^2 hybridization of the aromatic carbon atom, which creates a shorter, stronger bond, and the resonance effect, where the lone pairs on the chlorine atom participate in the π -system of the ring. This participation imparts a partial double-bond character to the C-Cl bond, making it more difficult to cleave.[3]
- The C-C(tert-butyl) Bond: This is a standard single bond between an sp^2 carbon of the aromatic ring and the sp^3 quaternary carbon of the tert-butyl group. The electron-donating nature of the tert-butyl group influences the electronic landscape of the entire molecule.
- The Aromatic π -System: The substituents modulate the electron density within the delocalized π -system. The tert-butyl group inductively donates electron density, making the ring more nucleophilic, while the chlorine atom inductively withdraws density. The net effect

is a finely balanced electronic environment that dictates the regioselectivity of further chemical transformations.


Synthesis and Mechanistic Pathways

The predominant industrial synthesis of **1-tert-Butyl-4-chlorobenzene** is achieved through the Friedel-Crafts alkylation of chlorobenzene.^[3] This method offers high yields of the desired para isomer.

Core Protocol: Friedel-Crafts Alkylation of Chlorobenzene

- Catalyst Preparation: A strong Lewis acid, such as aluminum chloride (AlCl_3), or a complex acid like tetrachloroaluminic acid (HAlCl_4) is used as the catalyst.^{[1][4]}
- Electrophile Generation: The catalyst reacts with an alkylating agent, typically tert-butyl chloride, to generate a highly electrophilic tert-butyl carbocation ($(\text{CH}_3)_3\text{C}^+$).^[3] This tertiary carbocation is relatively stable, facilitating the reaction.
- Electrophilic Attack: The electron-rich π -system of the chlorobenzene ring attacks the tert-butyl carbocation. While the chlorine atom is a deactivating group, it directs the incoming electrophile to the ortho and para positions.
- Arenium Ion Formation: The attack disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex).^[3]
- Regioselectivity: The alkylation occurs preferentially at the para position. This is due to the significant steric hindrance imposed by the chlorine atom at the ortho positions, which would destabilize the transition state leading to the ortho product.^[3]
- Restoration of Aromaticity: A weak base removes a proton from the carbon atom bearing the new tert-butyl group, restoring the aromatic π -system and yielding the final product, **1-tert-Butyl-4-chlorobenzene**.

An alternative, though less common, route is the direct chlorination of tert-butylbenzene.

[Click to download full resolution via product page](#)

Caption: Friedel-Crafts alkylation workflow for synthesis.

Spectroscopic and Physical Properties

The unambiguous identification of **1-tert-Butyl-4-chlorobenzene** relies on a combination of spectroscopic methods and physical property measurements.

Property	Value	Reference
CAS Number	3972-56-3	[1] [2]
Molecular Formula	C ₁₀ H ₁₃ Cl	[1] [5]
Molecular Weight	168.66 g/mol	[1] [5]
Melting Point	36°C (estimate)	[1]
Boiling Point	216°C	[1]
Density	1.01 g/cm ³	[1]
Refractive Index	1.5123	[1]

Spectroscopic Signature:

- ¹H NMR: The proton NMR spectrum is characteristically simple due to the molecule's symmetry. It displays a prominent singlet around 1.3 ppm, integrating to 9 protons, corresponding to the chemically equivalent methyl groups of the tert-butyl substituent. The aromatic region typically shows a pair of doublets, representing an AA'BB' spin system for the four protons on the para-substituted ring.[\[6\]](#)
- ¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon and methyl carbons of the tert-butyl group, as well as four signals for the aromatic carbons (two substituted and two protonated carbons).
- Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 168 and a characteristic M+2 peak at m/z 170 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Chemical Reactivity and Applications in Drug Development

The dual functionality of **1-tert-Butyl-4-chlorobenzene** makes it a valuable intermediate in multi-step organic synthesis.

- Electrophilic Aromatic Substitution (EAS): The ring can undergo further EAS reactions such as nitration, halogenation, or acylation. The directing effects of the existing substituents are cooperative; the ortho, para-directing nature of both the tert-butyl group and the chlorine atom strongly favors substitution at the two positions ortho to the bulky tert-butyl group.
- Nucleophilic Aromatic Substitution (SNAr): The C-Cl bond is generally unreactive to nucleophilic attack under standard conditions.^[3] For an SNAr reaction to proceed, the aromatic ring typically requires activation by potent electron-withdrawing groups (like nitro groups) at the ortho or para positions, which are absent in this molecule.^[3]
- Applications: In medicinal chemistry and drug development, this compound serves as a key starting material. The tert-butyl group can provide steric bulk, which may enhance a molecule's metabolic stability by shielding it from enzymatic degradation.^[7] The chlorine atom provides a handle for further transformations, such as cross-coupling reactions, to build more complex molecular architectures. Its derivatives are used in the synthesis of various therapeutic agents, including antiallergic drugs and analgesics.^[8]

Conclusion

1-tert-Butyl-4-chlorobenzene is a foundational molecule whose structure and bonding are a textbook example of the interplay between steric and electronic effects in aromatic chemistry. Its para-substituted arrangement provides thermodynamic stability and dictates a predictable pattern of reactivity. A thorough understanding of its synthesis via Friedel-Crafts alkylation, its distinct spectroscopic properties, and its reactivity profile is essential for its effective utilization as a versatile building block in the synthesis of fine chemicals, agrochemicals, and complex active pharmaceutical ingredients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-tert-Butyl-4-chlorobenzene | 3972-56-3 [chemicalbook.com]

- 2. Benzene, 1-chloro-4-(1,1-dimethylethyl)- | C10H13Cl | CID 77594 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 1-tert-Butyl-4-chlorobenzene | 3972-56-3 | Benchchem [benchchem.com]
- 4. CN102976885A - Synthesis method of 4-tert-butyl-1-chlorobenzene - Google Patents
[patents.google.com]
- 5. chemscene.com [chemscene.com]
- 6. 1-tert-Butyl-4-chlorobenzene(3972-56-3) 1H NMR [m.chemicalbook.com]
- 7. 1-(tert-Butoxy)-4-chlorobenzene | 18995-35-2 | Benchchem [benchchem.com]
- 8. nbinfo.com [nbinfo.com]
- To cite this document: BenchChem. [1-tert-Butyl-4-chlorobenzene structure and bonding]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583815#1-tert-butyl-4-chlorobenzene-structure-and-bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com